![molecular formula C8H9ClF3N3O2S B2865102 ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine CAS No. 2058451-80-0](/img/structure/B2865102.png)
({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine
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Overview
Description
This compound is an aminopyridine . It has a molecular formula of C8H9ClF3N3O2S and a molecular weight of 303.6891696 .
Synthesis Analysis
Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds involves various processes, including the use of 2-amino-3-chloro-5-trifluoromethylpyridine as a reactant .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group at the 5-position and a chloro group at the 3-position . The optimal structure for pyridine groups was found to be R=3-Cl-5-CF3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, after the Boc and PMB groups were deprotected, the free amine was transformed into pexidartinib 8 by reducing amination .Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.6891696 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s known that trifluoromethyl-containing drugs have been approved by the FDA, indicating the group’s importance in medicinal chemistry . This compound could be involved in synthesizing new drug molecules, particularly for diseases where inflammation is a key factor, given its structural similarity to known anti-inflammatory agents.
Agrochemical Research
Trifluoromethylpyridines, such as the one present in this compound, are key motifs in active agrochemical ingredients . They are used to protect crops from pests, and their unique physicochemical properties contribute to their effectiveness. This compound could be explored for developing novel pesticides or herbicides.
Antiviral Agents
Compounds similar to this one have been used in the synthesis of molecules that inhibit NS5B, which is crucial in the replication of the Hepatitis C virus . This suggests potential applications in creating antiviral agents, particularly for treating Hepatitis C and possibly other viral infections.
Anti-fibrotic Research
The compound’s derivatives have shown promise in investigating anti-fibrotic activity . This indicates its potential use in researching treatments for fibrotic diseases, which involve the thickening and scarring of connective tissue.
Fluorine Chemistry
The compound’s fluorine content makes it relevant in the broader field of organofluorine chemistry. This area of research explores the effects of fluorine atoms on the biological activities and physical properties of compounds, with applications in medicine, electronics, agrochemicals, and catalysis .
Mechanism of Action
Target of Action
It has been used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are inhibitors of ns5b, a non-structural protein encoded by hepatitis c virus .
Mode of Action
It’s known that it participates in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Some physical and chemical properties are available :
These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Its use in the synthesis of inhibitors of ns5b suggests it may have antiviral effects against hepatitis c .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine. For instance, its solubility in different solvents can affect its distribution and absorption in the body . Additionally, its stability under various temperatures can impact its storage and handling .
Future Directions
The use of trifluoromethylpyridines in the synthesis of novel molecules for various applications, including potential treatments for diseases like Hepatitis C, suggests promising future directions . Additionally, the development of new agrochemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(methylsulfamoyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3O2S/c1-13-18(16,17)15-4-7-6(9)2-5(3-14-7)8(10,11)12/h2-3,13,15H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVUIJMSKPWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine |
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